Acetic acid, 2-(tributylstannyl)-, methyl ester

Organotin reagents Stille cross-coupling Toxicology

Acetic acid, 2-(tributylstannyl)-, methyl ester (CAS 18365-23-6), also known as methyl (tributylstannyl)acetate, is an α-stannyl ester with molecular formula C15H32O2Sn and molecular weight 363.12 g/mol. It exists as a colorless liquid with a density of approximately 1.220 g/mL at 25 °C and a boiling point range of 160–164 °C at reduced pressure.

Molecular Formula C15H32O2Sn
Molecular Weight 363.1 g/mol
CAS No. 18365-23-6
Cat. No. B174084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, 2-(tributylstannyl)-, methyl ester
CAS18365-23-6
Molecular FormulaC15H32O2Sn
Molecular Weight363.1 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)CC(=O)OC
InChIInChI=1S/3C4H9.C3H5O2.Sn/c3*1-3-4-2;1-3(4)5-2;/h3*1,3-4H2,2H3;1H2,2H3;
InChIKeyFKYFRGSCPCRYJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic Acid, 2-(Tributylstannyl)-, Methyl Ester (CAS 18365-23-6): Procurement-Grade Baseline for Stille Coupling and Stereoselective Synthesis


Acetic acid, 2-(tributylstannyl)-, methyl ester (CAS 18365-23-6), also known as methyl (tributylstannyl)acetate, is an α-stannyl ester with molecular formula C15H32O2Sn and molecular weight 363.12 g/mol . It exists as a colorless liquid with a density of approximately 1.220 g/mL at 25 °C and a boiling point range of 160–164 °C at reduced pressure . As a tributylstannyl reagent, it serves as a nucleophilic synthon equivalent to an α-carbomethoxymethyl carbanion, enabling the direct installation of a methyl acetate unit via palladium-catalyzed Stille cross-coupling or through transmetalation to configurationally stable α-alkoxyalkyllithiums [1][2].

Stille coupling α-Carbomethoxymethyl nucleophile synthon
Stereoselective synthesis Precursor to chiral α-stannylacetals for enantioenriched alkoxystannanes
Reagent class Tributylstannyl ester for Stille coupling and stereoselective acetal formation

Why Methyl (Tributylstannyl)acetate Cannot Be Substituted with Generic Organotin Reagents Without Experimental Validation


In Stille coupling, the transmetalation rate from tin is governed by the carbon hybridization at the tin-bearing center, following the order: alkynyl > alkenyl > aryl > allyl = benzyl > α-alkoxyalkyl > alkyl [1]. Methyl (tributylstannyl)acetate, as an α-heteroatom-substituted alkylstannane, occupies the second-slowest transmetalating class, which fundamentally precludes direct substitution with more reactive alkenyl- or arylstannanes without re-optimizing catalyst, ligand, additive, and solvent conditions. Furthermore, while trimethylstannyl analogs offer higher transmetalation rates, they incur approximately 1000-fold greater toxicity [1]. Selection of the methyl ester variant versus the ethyl ester analog (ethyl (tributylstannyl)acetate) also impacts downstream deprotection strategy, as the methyl ester may be preferentially cleaved under orthogonal conditions [2]. These class- and analog-specific differences mandate experimental validation rather than generic reagent substitution.

Transmetalation rate mismatch

Faster-transmetalating alkenyl/aryl stannanes cannot replace α-alkoxyalkylstannanes without extensive condition re-optimization.

Toxicity-class difference

Trimethylstannyl analogs may exhibit ~1000-fold higher toxicity, potentially altering institutional safety and approval requirements.

Ester deprotection orthogonality

Ethyl ester analog (ethyl (tributylstannyl)acetate) may impose different deprotection strategies, affecting multistep sequence design.

Quantitative Differentiation Evidence for Methyl (Tributylstannyl)acetate: Toxicity, Stereocontrol, and Physical Characterization


Tributylstannyl vs. Trimethylstannyl Reagents: 1000-Fold Toxicity Differential for Stille Coupling Procurement

In Stille coupling, the choice between tributylstannyl and trimethylstannyl reagents represents a critical procurement decision point. Trimethylstannyl compounds exhibit higher reactivity in transmetalation but are approximately 1000 times more toxic than their tributylstannyl counterparts [1]. This toxicity differential, when applied to methyl (tributylstannyl)acetate as a tributylstannyl-class reagent, directly informs safety protocol requirements and institutional approval thresholds for routine laboratory use.

Toxicity Differential
Class-level inference
~1000-fold higher toxicity for trimethylstannyl vs tributylstannyl class
Supports selection of tributylstannyl reagents for routine laboratory Stille coupling.
Informs safety protocol requirements; class-level inference.
Organotin reagents Stille cross-coupling Toxicology Procurement safety

Stereoselective Opening of α-Stannylacetals: Reagent-Controlled Diastereomeric Ratio (d.r.) Reversal

Chiral α-tributylstannylacetals derived from methyl (tributylstannyl)acetate can be stereoselectively opened with different organometallic reagents to afford enantioenriched α-alkoxyalkylstannanes. The reaction with Me2CuLi·BF3 proceeds via an anti pathway giving diastereomeric ratios (d.r.) ranging from 70:30 to 93:7 with S configuration at the newly created center [1]. Critically, switching to organoaluminium reagents such as MeAlCl2 (at -30°C) reverses the stereochemical outcome, yielding d.r. values of 30:70 to 15:85 with preferential R configuration starting from the identical chiral precursor [1].

Stereochemical Reversal
Head-to-head
Me2CuLi·BF3: d.r. up to 93:7 (S) vs MeAlCl2: d.r. up to 15:85 (R)
Reagent-controlled stereodivergence from single chiral precursor supports asymmetric synthesis workflows.
Method-dependent diastereoselectivity; acetal opening conditions apply.
Stereoselective synthesis α-Alkoxyalkylstannanes Chiral building blocks Organometallic reagents

Physical Property Verification: Density and Boiling Point as Tributylstannyl Ester Identity Confirmation

Methyl (tributylstannyl)acetate exhibits a density of approximately 1.220 g/mL at 25 °C and a boiling point range of 160–164 °C at reduced pressure . These values serve as identity verification benchmarks for incoming material quality control, distinguishing this specific α-stannyl ester from structurally similar organotin reagents.

Physical Identity
Data to verify
Density ~1.220 g/mL (25 °C); b.p. 160–164 °C (reduced pressure)
Provides rapid lot-receipt identity confirmation benchmarks.
Supplier data; independent verification recommended.
Organotin characterization Physical properties Quality control Identity verification

Synthetic Accessibility: Lithium Enolate Route to α-Tributylstannyl Esters

A general procedure for synthesizing α-tributylstannyl esters, including methyl (tributylstannyl)acetate, involves deprotonation of the parent ester with a strong base such as LDA or LiHMDS to generate a lithium ester enolate, followed by quenching with tributyltin chloride (n-Bu3SnCl) [1]. This method provides direct access to α-stannyl esters in a single synthetic step from commercially available esters.

Synthetic Route
Class-level inference
One-step enolate stannylation from methyl acetate (LDA or LiHMDS, then n-Bu3SnCl)
Single-step access reduces in-house synthesis burden for laboratories preparing this reagent.
Anhydrous/inert conditions required; class-level procedure.
Organotin synthesis Ester enolates α-Stannylation Reagent preparation

Optimal Application Scenarios for Methyl (Tributylstannyl)acetate Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of Enantioenriched α-Oxygenated Organostannanes via Reagent-Controlled Stereodivergence

Utilizing methyl (tributylstannyl)acetate as a precursor to chiral α-stannylacetals enables stereodivergent access to α-alkoxyalkylstannanes. By selecting Me2CuLi·BF3, researchers obtain S-configured products with d.r. up to 93:7; switching to MeAlCl2 yields the R-configured series with d.r. up to 85:15, all from the same chiral diol precursor [1]. These α-alkoxyalkylstannanes undergo transmetalation with n-BuLi (THF, -78°C) to configurationally stable α-alkoxyalkyllithiums, which serve as chiral nucleophiles for further C-C bond formation [1]. This stereodivergent platform supports asymmetric synthesis programs requiring modular access to either enantiomer of α-oxygenated building blocks.

Stille Coupling with Reduced Institutional Toxicological Burden in Academic and Industrial Laboratories

For Stille cross-coupling workflows, selecting methyl (tributylstannyl)acetate over a hypothetical trimethylstannyl analog reduces the organotin toxicity profile by approximately 1000-fold while preserving adequate transmetalation reactivity for α-heteroatom-substituted alkylstannanes [1]. This differential is particularly consequential for high-throughput synthesis laboratories, medicinal chemistry teams conducting parallel library synthesis, and academic teaching laboratories where cumulative tin exposure risk scales with user count and reaction frequency. The trade-off between the slower transmetalation rate of α-alkoxyalkylstannanes and the 1000-fold toxicity differential of trimethylstannyl reagents favors the tributylstannyl variant in all but the most reactivity-demanding coupling scenarios [1].

Carboalkoxymethylation of N-Heterocycles via Acylpyridinium Salt Addition

Ethyl (tributylstannyl)acetate—the ethyl ester analog of the target compound—has been demonstrated to undergo chemoselective addition to acylpyridinium salts, yielding functionalized dihydropyridines that serve as versatile precursors to diverse N-heterocycles [2]. Methyl (tributylstannyl)acetate may be employed analogously for the direct installation of a carbomethoxymethyl unit, with the methyl ester enabling orthogonal deprotection relative to ethyl ester variants in multistep synthetic sequences [2]. The regiochemical outcome of this addition is rationalized by the hard-soft acid-base (HSAB) principle, providing predictable reactivity for the synthesis of pyridine-containing pharmaceutical intermediates [2].

Application
Selection Property
Validation Focus
Stereodivergent α-alkoxyalkylstannane synthesis
Reagent-dependent stereochemical outcome (d.r.)
Stereochemical fidelity and diastereomeric ratio verification across organometallic reagents
Stille coupling in academic/high-throughput labs
Tributylstannyl class with lower toxicity profile vs trimethylstannyl
Toxicity differential assessment and institutional safety protocol alignment
Carboalkoxymethylation of N-heterocycles
Methyl ester enabling orthogonal deprotection relative to ethyl analog
Method transfer from ethyl ester analog; regiochemical outcome and deprotection compatibility

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